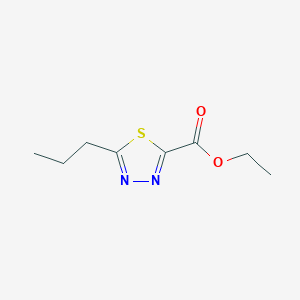

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C8H12N2O2S/c1-3-5-6-9-10-7(13-6)8(11)12-4-2/h3-5H2,1-2H3 |

InChI Key |

YPWQNDVVBKTHCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: It is used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and applications. Key analogs are selected based on the substituent at position 5 of the thiadiazole ring.

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, the 2,4-difluorophenyl analog () combines aromaticity and halogenation, enhancing binding to hydrophobic enzyme pockets . Melting Points: Bulky substituents (e.g., hydrazono-chromenone in Compound 11c) elevate melting points (>190°C) due to increased molecular weight and intermolecular hydrogen bonding . The chloro derivative’s low melting point (29°C) reflects weaker crystal lattice interactions .

Reactivity and Synthetic Utility :

- The ester group in all analogs enables hydrolysis to carboxylic acids or transesterification. The chloro substituent () facilitates nucleophilic aromatic substitution, whereas the cyclopropyl group () may participate in ring-opening reactions under acidic conditions .

- The Sandmeyer reaction () is pivotal for introducing halogens or aryl groups at position 5, as demonstrated in the synthesis of bromo- and fluorophenyl derivatives .

Biological and Industrial Applications: Chloro and Cyclopropyl Derivatives: Used as intermediates in agrochemicals (e.g., herbicides) due to their stability and ease of functionalization . Aryl-Substituted Analogs: Exhibit pharmacological activity (e.g., kinase/PDE4 inhibition) attributed to aromatic π-π stacking and halogen bonding . Hydrazono Derivatives (): Demonstrated antimicrobial properties, likely due to the chromenone moiety’s planar structure and hydrogen-bonding capacity .

Biological Activity

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 200.26 g/mol. The compound features a thiadiazole ring that contributes to its unique chemical properties. Synthesis typically involves the cyclization of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the thiadiazole structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. It has been effective against both Gram-positive and Gram-negative bacteria. Additionally, it exhibits antifungal properties that are particularly relevant in the treatment of infections caused by resistant fungal strains .

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been tested against various cancer cell lines, including human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7). The compound's mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in several cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.29 | Apoptosis induction |

| A549 | 12.57 | Cell cycle arrest |

| MCF-7 | 10.0 | Enzyme inhibition |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as an effective agent in cancer therapy. For instance, a study reported that derivatives of this compound showed significant growth inhibition against HCT116 cells with IC50 values ranging from 0.74 to 10.0 µg/mL . Another investigation demonstrated that its derivatives could inhibit efflux pumps in bacteria, which is crucial for overcoming antibiotic resistance.

In vivo studies have also been conducted to assess the anticancer efficacy using murine models. The results indicated a marked reduction in tumor size following treatment with this compound derivatives compared to control groups .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate?

The compound is typically synthesized via Sandmeyer bromination and subsequent functionalization. A key precursor, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, undergoes diazotization with tert-butyl nitrite followed by bromination using CuBr₂ in dibromomethane at room temperature, yielding brominated intermediates. Propyl groups can then be introduced via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic methods confirm the structure of this compound?

Characterization relies on:

Q. How to optimize solubility for in vitro assays?

Solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or via ester hydrolysis under basic conditions to generate the more polar carboxylic acid derivative. Pre-formulation studies with HPLC-grade solvents (e.g., acetonitrile/water mixtures) are recommended .

Advanced Research Questions

Q. How to address low yields in Sandmeyer bromination of thiadiazole derivatives?

Yields depend on:

- Catalyst loading : 0.5 equivalents of CuBr₂ improves efficiency without side reactions .

- Temperature control : Room temperature minimizes decomposition of diazonium intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the brominated product from unreacted starting material .

Q. What computational strategies predict the compound’s biological activity?

Advanced studies use:

Q. How to resolve contradictions in reaction conditions across studies?

Systematic Design of Experiments (DoE) evaluates variables:

- Catalyst type (CuBr₂ vs. CuCl) and stoichiometry.

- Solvent polarity (dibromomethane vs. acetonitrile).

- Reaction time (12–24 hours). Statistical tools (e.g., ANOVA) identify optimal parameters for reproducibility .

Q. What are the stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.